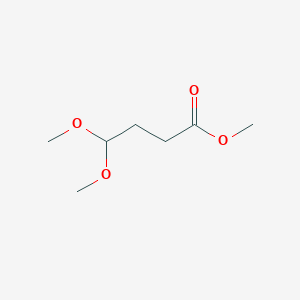

Methyl 4,4-dimethoxybutanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4,4-dimethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXJPOAPCEDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325708 | |

| Record name | Methyl 4,4-dimethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4220-66-0 | |

| Record name | 4220-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,4-dimethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethoxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 4,4-dimethoxybutanoate

This document provides a comprehensive overview of the key physical and chemical properties of Methyl 4,4-dimethoxybutanoate. The data is compiled from established chemical literature and supplier specifications, presented in a format intended for technical and research applications.

Chemical Identity and Structure

This compound, also known as Methyl 4,4-dimethoxybutyrate, is an organic compound that features both an ester and an acetal functional group.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄O₄

-

Molecular Weight: 162.18 g/mol

-

CAS Number: 4220-66-0

-

SMILES: COC(CCC(=O)OC)OC

-

InChI Key: MMRXJPOAPCEDLP-UHFFFAOYSA-N

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 40-50 °C | at 0.2 mmHg |

| Density | 1.05 g/mL | at 25 °C |

| Refractive Index | 1.417 | n20/D (at 20°C for the D-line of sodium) |

| Flash Point | 85 °C (185.0 °F) | Closed Cup |

| Appearance | Liquid | Standard Temperature and Pressure |

| Assay (Purity) | 97% |

Experimental Protocols for Property Determination

3.1. Determination of Boiling Point (Vacuum Distillation)

Given the high boiling point of the substance at atmospheric pressure, which can lead to decomposition, vacuum distillation is the method of choice.

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is significantly lowered.

-

Methodology:

-

A sample of this compound is placed in a distillation flask (e.g., a Kugelrohr or a short-path distillation apparatus).

-

The apparatus is connected to a vacuum pump, and the system pressure is lowered to a stable value (e.g., 0.2 mmHg), measured with a manometer.

-

The flask is gently heated (e.g., using an oil bath) with continuous stirring.

-

The temperature of the vapor is measured with a thermometer placed at the vapor outlet. The boiling point is recorded as the temperature range at which the liquid actively boils and distillate is collected.

-

3.2. Determination of Density

-

Principle: Density is the mass of a substance per unit volume (ρ = m/V).

-

Methodology (using a pycnometer):

-

The empty pycnometer (a flask with a precise, known volume) is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (25 °C) in a water bath.

-

The exterior of the pycnometer is carefully dried, and it is weighed again.

-

The mass of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.3. Determination of Refractive Index

-

Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Methodology (using an Abbe Refractometer):

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the instrument's light source is activated. The temperature is maintained at 20 °C using a circulating water bath.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index value (n20/D) is read directly from the instrument's scale.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a liquid chemical sample such as this compound.

Caption: A logical workflow for the characterization of a liquid chemical's physical properties.

The Dual Nature of Acetal-Containing Butanoates: A Technical Guide to Reactivity and Stability

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the chemical reactivity of butanoate esters containing an acetal functional group. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing a detailed understanding of the stability, cleavage, and potential for intramolecular interactions within these bifunctional molecules.

The guide meticulously explores the conditions under which the acetal group can be selectively cleaved while preserving the butanoate ester, and vice versa. It serves as a critical tool for the design and development of advanced drug delivery systems, prodrugs, and other specialized chemical applications where controlled release and stability are paramount.

Executive Summary

Butanoate esters that incorporate an acetal moiety present a unique set of chemical properties governed by the interplay between these two distinct functional groups. While acetals are well-established as protecting groups for carbonyls, stable under basic and nucleophilic conditions but labile in acidic environments, their reactivity within a molecule also containing an ester linkage is more nuanced. This guide elucidates the factors influencing the reactivity of the acetal group in butanoates, including pH, enzymatic action, and the potential for intramolecular catalysis. A thorough understanding of these principles is crucial for leveraging the full potential of these compounds in various scientific and pharmaceutical applications.

Acetal Group Stability and Reactivity Profile

The stability of an acetal group is fundamentally dependent on the pH of its environment. In neutral to strongly basic conditions, the acetal linkage is remarkably stable, showing little to no reactivity towards bases, nucleophiles, and hydrides.[1][2] This inherent stability makes acetals excellent protecting groups for aldehydes and ketones during synthetic routes that involve basic reagents.[1][2]

However, the acetal group is readily cleaved under acidic conditions through hydrolysis, regenerating the original carbonyl compound and the corresponding alcohol or diol.[3] The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the following key steps:

-

Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst.

-

Formation of an Oxonium Ion: The protonated ether linkage becomes a good leaving group (an alcohol), which departs, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.[3][4]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A final deprotonation step yields the carbonyl compound and regenerates the acid catalyst.

The rate of hydrolysis is significantly influenced by the structure of the acetal. For instance, acetals derived from ketones generally hydrolyze faster than those derived from aldehydes. Furthermore, substituents on the acetal carbon that can stabilize the positive charge of the oxonium ion intermediate, either through resonance or inductive effects, will facilitate hydrolysis.[3][4]

The Influence of the Butanoate Ester: Neighboring Group Participation

A key consideration in the reactivity of acetal-containing butanoates is the potential for the ester group to participate in the hydrolysis of the acetal. This phenomenon, known as neighboring group participation, can significantly influence the reaction rate and stereochemical outcome.

Studies have shown that an ester group located adjacent to an acetal can participate in its substitution reactions. The reaction is believed to proceed through a five-membered dioxolenium ion intermediate, which then undergoes nucleophilic attack to yield the final product.[5][6][7] This intramolecular pathway can lead to high diastereoselectivity in substitution reactions.[5][6][7] The presence of a participating ester group can have both an "arming" effect through anchimeric assistance and a "disarming" effect due to its electron-withdrawing nature.[6]

The pH-rate profile of acetal hydrolysis can exhibit a bell-shaped curve, indicating that the reaction of a monoanionic species (where a nearby carboxylic acid is deprotonated) can be dominant at certain pH values.[8] This suggests that intramolecular nucleophilic or general acid catalysis by a nearby carboxyl group can occur.[9][10]

Figure 1. Logical workflow of neighboring group participation by an ester in acetal hydrolysis.

Quantitative Analysis of Acetal Hydrolysis Kinetics

The rate of acetal hydrolysis is highly dependent on the pH of the solution. Quantitative data from studies on various acetal-containing molecules provide valuable insights into their stability under different conditions.

| Acetal/Ketal Structure | pH | Half-life (t½) | Reference |

| Phenyl-substituted acetal (13) | 5 | ~4 minutes (in presence of TFA) | [3] |

| Methoxy-substituted acetal (15) | 5 | ~70.4 hours | [3] |

| Di-methoxy-substituted acetal (16) | 5 | ~8 hours | [3] |

| Ketal (3) | 5.0 | ~32.33 hours | [3] |

| Ketal (3) | 5.5 | Rate decreases by ~3x | [3] |

| Ketal (3) | 6.0 | Rate decreases by another ~3x | [3] |

| Ketal (3) | 6.5 | Rate decreases by another ~6x | [3] |

| Ketal (3) | 7.4 | No measurable hydrolysis for 7 days | [3] |

Table 1: pH-dependent hydrolysis rates of various acetals and ketals.

These data clearly demonstrate that the stability of the acetal linkage can be tuned by modifying its chemical structure, particularly by introducing electron-donating or electron-withdrawing groups. Electron-donating groups on a benzylidene acetal, for instance, stabilize the developing positive charge in the transition state, thereby accelerating hydrolysis.[3]

Selective Cleavage: Acetal vs. Butanoate Ester

In molecules containing both an acetal and a butanoate ester, the selective cleavage of one functional group in the presence of the other is a critical consideration for synthetic and drug delivery applications.

Selective Acetal Hydrolysis

Given that acetal hydrolysis is acid-catalyzed while ester hydrolysis can be either acid- or base-catalyzed, it is possible to selectively cleave the acetal group under mild acidic conditions that do not significantly affect the ester. One reported method involves using a mixture of water and acetonitrile with a few drops of acid, which resulted in the hydrolysis of the acetal within approximately 30 minutes without cleaving the methyl ester.[11]

Selective Ester Hydrolysis

Conversely, the butanoate ester can be selectively hydrolyzed under basic conditions (saponification) while leaving the acetal intact. Acetals are stable in basic media, making this a straightforward selective transformation.[1][2]

Figure 2. Selective cleavage pathways for acetal-butanoates.

Experimental Protocols

General Protocol for Acid-Catalyzed Acetal Hydrolysis

The following is a general procedure for the deprotection of an acetal group. Specific conditions may need to be optimized for different substrates.

Materials:

-

Acetal-containing butanoate

-

Solvent (e.g., acetonitrile, acetone, or THF)

-

Water

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or an acidic resin like Amberlyst-15)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetal-containing butanoate in the chosen organic solvent.

-

Add an excess of water to the solution.

-

Add a catalytic amount of the acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

A specific protocol for the hydrolysis of an acetal in the presence of an ester involves using a mixture of H₂O/MeCN with a few drops of acid, with the reaction being complete in about 30 minutes.[11]

Protocol for Monitoring Hydrolysis Kinetics by NMR

Materials:

-

Acetal/ketal compound (0.01 mmol)

-

Deuterated acetonitrile (CD₃CN, 0.3 mL)

-

Deuterated water (D₂O) buffer (e.g., 0.2 M phosphate buffer at the desired pH, 0.1 mL) or a solution of CF₃COOH in D₂O (e.g., 50 mM or 10 mM)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve 0.01 mmol of the acetal or ketal in 0.3 mL of CD₃CN in an NMR tube.

-

Add 0.1 mL of the D₂O buffer or the CF₃COOH solution to initiate the hydrolysis.

-

Immediately acquire an initial ¹H NMR spectrum.

-

Monitor the reaction at room temperature by acquiring subsequent NMR spectra at regular time intervals.

-

Calculate the percentage of degradation by integrating the signals corresponding to the disappearance of the acetal/ketal substrate and the appearance of the aldehyde/ketone product.

-

Determine the hydrolysis rate by fitting the data to a first-order reaction kinetics model.[3]

Enzymatic Reactivity

While the chemical hydrolysis of acetals and esters is well-documented, the enzymatic cleavage of these functional groups offers a milder and potentially more selective alternative. Lipases are a class of enzymes that are widely used for the hydrolysis and synthesis of esters.[12][13][14] Lipase-catalyzed hydrolysis of butanoate esters is a common application.[15]

The enzymatic cleavage of an acetal group within a butanoate molecule is less explored. However, given that some enzymes can be tailored to recognize specific substrates, it is conceivable that an enzyme could be developed or identified to selectively hydrolyze either the acetal or the ester linkage. The chemoselective hydrolysis of one ester group in a molecule containing multiple ester groups has been demonstrated using lipases, suggesting that high selectivity is achievable.[16] Further research is needed to explore the potential of enzymatic systems for the controlled degradation of acetal-containing butanoates.

Figure 3. Experimental workflow for monitoring acetal hydrolysis kinetics by NMR.

Conclusion

The reactivity of the acetal group in butanoate esters is a multifaceted topic with significant implications for organic synthesis and drug development. The stability of the acetal is primarily governed by pH, being robust in basic media and susceptible to acid-catalyzed hydrolysis. The presence of the butanoate ester can influence this reactivity through neighboring group participation, affecting both the rate and stereochemistry of the cleavage. By carefully selecting the reaction conditions, it is possible to achieve selective cleavage of either the acetal or the ester functionality. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and control the reactivity of these versatile molecules for their specific applications. Future research into enzymatic systems for the selective cleavage of acetal-butanoates holds promise for developing even more sophisticated and environmentally benign chemical transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Intramolecular catalysis in acetal hydrolysis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. The Hydrolysis of Asymmetric Esters by Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Key literature for the discovery of Methyl 4,4-dimethoxybutanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the key literature and synthetic methodologies surrounding Methyl 4,4-dimethoxybutanoate, a versatile intermediate in organic synthesis. While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis can be understood through established and reliable organic transformations. This document outlines the most probable synthetic pathways, provides detailed analogous experimental protocols, and presents relevant physicochemical and spectroscopic data to support further research and application.

Physicochemical Properties

This compound is a combustible liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 4220-66-0 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Boiling Point | 40-50 °C at 0.2 mmHg | [1] |

| Density | 1.05 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.417 | [1] |

Plausible Synthetic Pathways

Based on established organic chemistry principles and literature on related compounds, two primary synthetic routes are proposed for the preparation of this compound.

Pathway 1: Acid-Catalyzed Acetalization of Methyl 4-oxobutanoate

This is a highly plausible and direct route, involving the protection of the aldehyde functionality of a precursor, Methyl 4-oxobutanoate, as a dimethyl acetal.

Caption: Plausible synthetic pathway via acetalization.

Pathway 2: Fischer Esterification of 4,4-dimethoxybutanoic acid

This classic method involves the esterification of the corresponding carboxylic acid, 4,4-dimethoxybutanoic acid. The synthesis of this acid precursor would be a necessary preceding step.

References

An In-depth Technical Guide to Methyl 4,4-dimethoxybutanoate: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of Methyl 4,4-dimethoxybutanoate, a versatile chemical intermediate. The document details its chemical identity, and compares its known experimental properties with the typically sought-after theoretical data, noting the current gaps in publicly available computed values. Furthermore, this guide outlines detailed, adaptable protocols for its synthesis, purification, and analytical characterization, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Visual workflows are provided to illustrate the synthetic and analytical processes, offering a practical resource for laboratory application and development.

Chemical Identity and Structure

This compound is an organic compound featuring both an ester and an acetal functional group. Its unique structure makes it a valuable building block in organic synthesis. Key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Methyl 4,4-dimethoxybutyrate | |

| CAS Number | 4220-66-0 | |

| Molecular Formula | C₇H₁₄O₄ | |

| Molecular Weight | 162.18 g/mol | |

| SMILES | COC(CCC(=O)OC)OC | |

| InChI Key | MMRXJPOAPCEDLP-UHFFFAOYSA-N |

Theoretical vs. Experimental Properties

| Property | Theoretical Value | Experimental Value | Reference |

| Assay Purity | Not Available | 97% | |

| Boiling Point | Not Available | 40-50 °C at 0.2 mmHg (lit.) | |

| Density | Not Available | 1.05 g/mL at 25 °C (lit.) | |

| Refractive Index | Not Available | n20/D 1.417 (lit.) | |

| Flash Point | Not Available | 85 °C (closed cup) |

Synthesis and Purification Protocol

A robust synthetic route is essential for obtaining high-purity this compound for research and development. The following protocol is adapted from established methodologies for related compounds, such as the synthesis of similar butanoate esters.[1]

Proposed Synthesis: Alkylation of Methyl Acetoacetate

This protocol describes a plausible two-step synthesis starting from methyl acetoacetate and 2-bromo-1,1-dimethoxyethane.

Step 1: Alkylation

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

-

Substrate Addition: Slowly add methyl acetoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Alkylation: Add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 2: Purification by Flash Column Chromatography

-

Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

-

Loading: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Elution: Load the dried silica onto the column and elute with the chosen solvent system.

-

Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Analytical and Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail standard analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating and identifying volatile compounds like this compound. The protocol is based on established methods for similar analytes.[2]

Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in methanol. Create a series of calibration standards by diluting the stock solution into a suitable solvent (e.g., ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject the samples and analyze the resulting chromatograms and mass spectra. The retention time and fragmentation pattern should be consistent for the standards and the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include:

-

Singlets for the methoxy (-OCH₃) protons.

-

A triplet for the acetal proton (-CH(OCH₃)₂).

-

Multiplets for the methylene (-CH₂-) protons in the backbone.

-

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to confirm the number and type of carbon environments, including the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Look for characteristic absorption bands:

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of this compound.

Safety Information

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Ensure adequate ventilation.

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.

References

- 1. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Methyl 4,4-dimethoxybutanoate for Research and Development

An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

Methyl 4,4-dimethoxybutanoate (CAS No. 7149-58-8) is a valuable chemical intermediate characterized by the presence of both an ester and an acetal functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. The acetal serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group, while the methyl ester provides a handle for various transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its commercial availability, key technical data, and a representative synthetic protocol illustrating its utility in heterocyclic chemistry, a cornerstone of drug discovery.

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers, catering to a range of quantities from laboratory-scale research to larger developmental needs. The purity of the commercially available product is typically around 97%. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Methyl 4,4-dimethoxybutyrate | 4220-66-0 | 97% | Inquire |

| Manchester Organics | This compound | 4220-66-0 | Inquire | Inquire (Lead time 4-6 weeks)[1] |

| Baoji Guokang Healthchem co.,ltd. | This compound | 4220-66-0 | 97% | MG to KG scale[2] |

Note: The CAS number 4220-66-0 is also associated with this compound and appears to be used interchangeably by some suppliers.

Technical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | [3] |

| Molecular Weight | 162.18 g/mol | [3] |

| Density | 1.05 g/mL at 25 °C | [3] |

| Boiling Point | 40-50 °C at 0.2 mmHg | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

Sourcing and Quality Control Workflow

The following diagram outlines a logical workflow for the procurement and quality control of chemical intermediates like this compound in a research and development setting. Adhering to such a workflow ensures the quality and consistency of starting materials, which is critical for reproducible experimental results.

Caption: Logical workflow for sourcing and quality control of chemical intermediates.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

Reaction Scheme:

Caption: Synthesis of a pyrimidine derivative using a 4,4-dimethoxybutanoate scaffold.

Materials:

-

Ethyl 2-cyano-4,4-dimethoxybutanoate

-

Formamidine acetate

-

Sodium ethoxide (20% by weight in ethanol)

-

Water

-

Hydrochloric acid (aqueous solution, 32 weight-%)

-

Toluene

Procedure:

-

To a mixture of 95.5 g (0.92 mol) of formamidine acetate and 600 g of sodium ethoxide (20% by weight in ethanol), add 126 g (0.63 mol) of ethyl 2-cyano-4,4-dimethoxybutanoate.

-

Heat the reaction mixture to reflux until the reaction is complete (monitoring by an appropriate method such as TLC or LC-MS is recommended).

-

Concentrate the reaction mixture in vacuum.

-

Dilute the residue with 74 g of water and continue distillation.

-

Supplement the batch with 632 g of water. The resulting mixture contains 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and can be used directly in subsequent steps or be isolated.

-

For further reaction, the mixture can be acidified by adding 226 g of hydrochloric acid (32% aqueous solution) to facilitate cyclization to a pyrrolo[2,3-d]pyrimidine core.

This protocol highlights the utility of the 4,4-dimethoxybutanoate moiety in constructing heterocyclic systems of medicinal importance. The dimethoxyethyl side chain, originating from the butanoate starting material, is crucial for the subsequent cyclization step to form the fused ring system.

Conclusion

This compound is a commercially available and versatile building block for organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The provided information on its suppliers, technical specifications, and a representative synthetic application in pyrimidine synthesis serves as a useful resource for researchers planning to incorporate this intermediate into their synthetic strategies. A robust sourcing and quality control process is paramount to ensure the reliability and reproducibility of experimental outcomes in a drug discovery setting.

References

Unlocking the Potential of Methyl 4,4-dimethoxybutanoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4,4-dimethoxybutanoate, a molecule boasting a protected aldehyde and an ester functional group, represents a versatile yet underexplored building block in organic synthesis and medicinal chemistry. Its unique structural features offer a gateway to a diverse array of chemical transformations, paving the way for the synthesis of novel bioactive compounds, complex natural products, and functionalized materials. This technical guide provides an in-depth exploration of potential research areas involving this compound, complete with detailed experimental protocols derived from analogous systems, data presentation for key properties, and visualizations of synthetic pathways. The significant lack of existing research on the biological activity of this compound and its derivatives presents a rich and untapped landscape for discovery.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 4220-66-0 | [2] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Boiling Point | 40-50 °C at 0.2 mmHg | [2] |

| Density | 1.05 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.417 | [2] |

| Functional Groups | Acetal, Ester | [2] |

Core Research Area 1: Synthesis of γ-Keto Esters and Their Derivatives

The dimethoxyacetal group in this compound serves as a stable protecting group for an aldehyde functionality.[3] This allows for selective manipulation of the ester group, followed by deprotection to unmask the aldehyde, which can then be oxidized to a carboxylic acid or undergo other transformations. A primary research avenue is the hydrolysis of the acetal to yield Methyl 4-oxobutanoate, a valuable precursor to γ-keto esters.[4] γ-Keto esters are important intermediates in the synthesis of various pharmaceuticals and natural products.[5][6][7]

Proposed Synthetic Workflow

Caption: Synthetic utility of this compound as a precursor to γ-keto esters and heterocycles.

Experimental Protocol: Acetal Deprotection to form Methyl 4-oxobutanoate

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude Methyl 4-oxobutanoate.

-

Purify the product by vacuum distillation or flash column chromatography.

Core Research Area 2: A Building Block for Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The related compound, 4,4-dimethoxy-2-butanone, is a known precursor for the synthesis of pyrimidines and pyrazoles.[8][9][10][11] By analogy, this compound, after deprotection and subsequent modification, can serve as a valuable synthon for a variety of heterocyclic systems.

Proposed Synthesis of Pyrimidine Derivatives

The synthesis of a pyrimidine core can be envisioned through the condensation of the deprotected and subsequently modified butanoate derivative with a suitable dinucleophile like urea or thiourea.

Caption: A potential pathway to substituted pyrimidines from this compound.

Experimental Protocol: Synthesis of a Pyrimidine Derivative (Generalized)

This multi-step protocol is based on well-established methods for pyrimidine synthesis and would require adaptation and optimization.

Step 1 & 2: Synthesis of a β-Keto Ester Derivative

-

Prepare Methyl 4-oxobutanoate as described in the previous section.

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add a mixture of Methyl 4-oxobutanoate (1.0 eq) and a suitable ester (e.g., ethyl acetate, 1.1 eq).

-

Heat the mixture to reflux and monitor the Claisen condensation reaction by TLC.

-

After completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and perform an aqueous workup and extraction with an organic solvent.

-

Purify the resulting β-keto ester derivative by chromatography or distillation.

Step 3: Condensation to form the Pyrimidine Ring

-

Dissolve the purified β-keto ester derivative (1.0 eq) and urea or thiourea (1.1 eq) in ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Reflux the mixture until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture, which may result in the precipitation of the pyrimidine product.

-

Filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

Core Research Area 3: Development of Novel Bioactive Molecules

The true untapped potential of this compound lies in the exploration of the biological activities of its derivatives. Given the prevalence of butanoic acid and related structures in bioactive molecules, there is a strong rationale for synthesizing a library of derivatives for biological screening.

Logical Workflow for a Drug Discovery Program

Caption: A logical workflow for a drug discovery program starting from this compound.

Potential Areas for Biological Screening:

-

Anticancer: Many heterocyclic compounds, such as quinoxalines which can be synthesized from related diketones, exhibit anticancer properties.[11]

-

Enzyme Inhibition: The butanoate scaffold could be modified to target various enzymes. For instance, derivatives of pent-4-ynoic acid have been investigated as DGAT1 inhibitors for obesity.[12]

-

Agrochemicals: The core structure could be elaborated to create novel herbicides or pesticides.[3]

Experimental Protocol: Synthesis of a Carboxamide Derivative for a Screening Library

This protocol describes the synthesis of an amide derivative, a common modification in drug discovery to explore structure-activity relationships.

Materials:

-

This compound

-

Lithium hydroxide or Sodium hydroxide

-

Hydrochloric acid (e.g., 1M)

-

A primary or secondary amine of interest

-

A peptide coupling agent (e.g., EDC, HBTU)

-

A base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard glassware

Procedure:

-

Saponification: Hydrolyze this compound (1.0 eq) to 4,4-dimethoxybutanoic acid using a base like LiOH in a mixture of THF and water. Monitor by TLC. After completion, acidify the mixture with HCl and extract the carboxylic acid with an organic solvent. Dry and concentrate to obtain the acid.

-

Amide Coupling:

-

Dissolve the 4,4-dimethoxybutanoic acid (1.0 eq), the amine (1.1 eq), and the coupling agent (1.2 eq) in an anhydrous solvent.

-

Add the base (e.g., DIPEA, 2.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

-

Wash the organic layer sequentially with a weak acid, a weak base, and brine.

-

Dry the organic layer, concentrate, and purify the amide derivative by flash column chromatography.

-

Summary of Potential Synthetic Transformations and Yields from Analogous Systems

To provide a quantitative perspective, the following table summarizes yields for reactions of compounds structurally related to this compound and its derivatives. These yields can serve as a benchmark for optimizing the synthesis of new derivatives.

| Reaction Type | Starting Material Analogue | Product Type | Reported Yield | Reference |

| Acetal Synthesis | Glyoxal | 2,2-Dimethoxyethanal | 70-80% | [13] |

| HWE Olefination | 2,2-Dimethoxyethanal | (E)-Ethyl 4,4-dimethoxybut-2-enoate | 80-90% | [13] |

| Heterocycle Synthesis | 4,4-Dimethoxy-2-butanone & Guanidine | 2-Amino-4-methylpyrimidine | 66% | [8] |

| Aromatic Synthesis | 4,4-Dimethoxy-2-butanone & Allyl Magnesium Bromide | Toluene derivative | 63% | [8] |

| Pyrrolo[2,3-d]pyrimidine Synthesis | Ethyl 2-cyano-4,4-dimethoxybutanoate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | >80% (step a) | [14] |

This compound is a promising, yet underutilized, chemical entity. Its bifunctional nature as a protected aldehyde and an ester opens up a multitude of possibilities for synthetic chemists and drug discovery professionals. The proposed research areas—synthesis of γ-keto esters, construction of novel heterocyclic systems, and development of libraries for biological screening—provide a solid foundation for future investigations. The lack of existing biological data for its derivatives highlights a significant opportunity for novel discoveries in medicinal and agricultural chemistry. The experimental protocols and synthetic pathways outlined in this guide, though based on analogous systems, offer a practical starting point for researchers to unlock the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4,4-dimethoxybutyrate 97 4220-66-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Methyl 4,4-dimethoxybutanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 4,4-dimethoxybutanoate, a valuable building block in organic synthesis. The described methodology follows a three-step sequence starting from readily available succinic anhydride. This process involves a monoesterification, conversion to the corresponding aldehyde via a Rosenmund reduction, and subsequent acetalization.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Monoesterification | Succinic anhydride | Methanol | 4-Methoxy-4-oxobutanoic acid (Mono-methyl succinate) | 95-98% |

| 2 | Acyl Chloride Formation & Rosenmund Reduction | 4-Methoxy-4-oxobutanoic acid | Thionyl chloride, Pd/BaSO₄, H₂ | Methyl 4-oxobutanoate | 70-80% |

| 3 | Acetalization | Methyl 4-oxobutanoate | Methanol, Trimethyl orthoformate, HCl | This compound | 85-95% |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-4-oxobutanoic acid (Mono-methyl succinate)

This procedure outlines the ring-opening esterification of succinic anhydride with methanol.

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 5-10 equivalents or used as the solvent).

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, once the succinic anhydride has completely dissolved and a homogeneous solution is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude mono-methyl succinate, a white solid, is typically of sufficient purity for the next step. If necessary, it can be recrystallized.

Step 2: Synthesis of Methyl 4-oxobutanoate

This step involves the conversion of the carboxylic acid to an acyl chloride, followed by a selective Rosenmund reduction to the aldehyde.

Materials:

-

4-Methoxy-4-oxobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Palladium on barium sulfate (Pd/BaSO₄, 5% w/w, Rosenmund catalyst)

-

Hydrogen gas (H₂)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet

-

Inert gas supply (Argon or Nitrogen)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Part A: Acyl Chloride Formation

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methoxy-4-oxobutanoic acid (1.0 eq) in a minimal amount of anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise. The reaction is exothermic and evolves HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to ensure complete conversion to the acyl chloride.

-

After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude methyl 3-(chloroformyl)propanoate is typically used immediately in the next step.

-

-

Part B: Rosenmund Reduction

-

Set up a three-necked flask with a gas inlet, a reflux condenser, and a mechanical stirrer. The apparatus must be thoroughly flame-dried and under an inert atmosphere.

-

Add the Rosenmund catalyst (Pd/BaSO₄, typically 2-5 mol% of palladium relative to the substrate) to anhydrous toluene in the flask.

-

Dissolve the crude methyl 3-(chloroformyl)propanoate from the previous step in anhydrous toluene and add it to the flask.

-

Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale) while vigorously stirring the suspension.

-

Heat the reaction mixture gently. The progress of the reaction can be monitored by the cessation of HCl gas evolution (tested with moist litmus paper at the gas outlet).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst. Wash the catalyst with a small amount of fresh toluene.

-

The combined filtrate contains the crude Methyl 4-oxobutanoate. This solution is often used directly in the next step.

-

Step 3: Synthesis of this compound

This final step is the acid-catalyzed acetalization of the aldehyde functionality.

Materials:

-

Crude solution of Methyl 4-oxobutanoate in toluene

-

Anhydrous methanol

-

Trimethyl orthoformate

-

Concentrated Hydrochloric acid (HCl) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To the crude solution of Methyl 4-oxobutanoate, add an excess of anhydrous methanol and trimethyl orthoformate (1.2-1.5 eq). Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards the acetal product.[1]

-

Cool the mixture in an ice bath and add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%).[2][3]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, quench the catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Visualized Workflow

The following diagram illustrates the step-by-step synthesis protocol.

Caption: Synthetic workflow for this compound.

References

Application of Methyl 4,4-dimethoxybutanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-dimethoxybutanoate serves as a valuable and versatile C4 building block in the synthesis of various heterocyclic systems. Its key structural feature, a protected aldehyde in the form of a dimethyl acetal, allows for its use as a stable precursor to methyl 4-oxobutanoate, a 1,4-dicarbonyl compound. This latent reactivity is central to its application in classical and modern heterocyclic chemistry, enabling the construction of important pharmacophores such as pyrroles, pyridazinones, and more complex fused systems like pyrrolo[2,3-d]pyrimidines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs.

This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in the synthesis of several key heterocyclic families.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is a key structural motif in a variety of kinase inhibitors used in oncology, such as Tofacitinib. A multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved using a derivative of this compound, specifically ethyl 2-cyano-4,4-dimethoxybutanoate. The following protocol is adapted from patent literature and showcases the utility of this building block in constructing complex, medicinally relevant heterocycles.[1][2]

Reaction Scheme: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: Synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Step 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol [1]

-

Materials:

-

Ethyl 2-cyano-4,4-dimethoxybutanoate (126 g, 0.63 mol, assuming 90% purity)

-

Formamidine acetate (95.5 g, 0.92 mol)

-

Sodium ethoxide (20% by weight in ethanol, 600 g)

-

Water

-

-

Procedure:

-

To a mixture of formamidine acetate and sodium ethoxide in ethanol, add ethyl 2-cyano-4,4-dimethoxybutanoate.

-

Reflux the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the mixture slightly and filter.

-

Concentrate the filtrate under vacuum.

-

Dilute the residue with water (74 g) and continue distillation, supplementing with additional water (632 g).

-

The resulting aqueous solution containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is used directly in the next step.

-

Step 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [1]

-

Materials:

-

Aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol from Step 1

-

Hydrochloric acid (32% aqueous solution, 226 g)

-

Concentrated sodium hydroxide solution

-

Water

-

-

Procedure:

-

Acidify the reaction mixture from Step 1 by adding the hydrochloric acid solution.

-

Age the batch at 45°C until cyclization is complete.

-

Cool the reaction to room temperature.

-

Adjust the pH to 4 (target range 3 to 5) by the addition of concentrated sodium hydroxide solution.

-

Isolate the product by filtration, wash with water, and dry under vacuum at a temperature not exceeding 100°C.

-

Step 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]

-

Materials:

-

7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol)

-

Phosphoryl chloride (185 g)

-

Toluene (373 g)

-

-

Procedure:

-

Create a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene.

-

Reflux the reaction mixture until the reaction is complete.

-

Further workup and purification (e.g., quenching, extraction, and crystallization) are required to isolate the final product.

-

Quantitative Data Summary

| Step | Product | Starting Material Purity | Conversion Rate | Isolated Yield | Purity (HPLC) | Reference |

| 1 & 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 90 wt-% | 65% | 55 g (0.41 mol) | 99.8 area-% | [1] |

| 1 & 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 80 wt-% | 75% | 64 g (0.47 mol) | 99.8 area-% | [1] |

Paal-Knorr Synthesis of Pyrroles

This compound is an excellent precursor for the Paal-Knorr synthesis of pyrroles. The synthesis proceeds via in situ hydrolysis of the acetal to generate methyl 4-oxobutanoate, which then undergoes condensation with a primary amine or ammonia to form the pyrrole ring. This method is highly versatile for preparing a wide range of substituted pyrroles.

General Reaction Scheme: Paal-Knorr Pyrrole Synthesis

Caption: General pathway for Paal-Knorr pyrrole synthesis.

General Experimental Protocol

-

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Acid catalyst (e.g., acetic acid, hydrochloric acid)

-

Solvent (e.g., ethanol, acetic acid, or water)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the primary amine or ammonia source and the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine's nucleophilicity.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

Note: The initial acidic conditions facilitate the hydrolysis of the dimethoxy acetal to the corresponding aldehyde, which then participates in the cyclization.

Quantitative Data

Synthesis of Pyridazinones

The reaction of γ-keto esters with hydrazine is a classical and efficient method for the synthesis of dihydropyridazinones. This compound, after hydrolysis to methyl 4-oxobutanoate, can be readily cyclized with hydrazine or its derivatives to yield the corresponding pyridazinone heterocycles. These structures are of interest in medicinal chemistry for their diverse biological activities.[1][3]

General Reaction Scheme: Pyridazinone Synthesis

Caption: General pathway for pyridazinone synthesis.

General Experimental Protocol (based on analogous reactions)

-

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or other suitable solvent

-

A weak acid catalyst (e.g., a few drops of acetic acid) may be beneficial.

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

-

Quantitative Data Summary for an Analogous Reaction

The following data is for the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from ethyl levulinate (a γ-keto ester) and hydrazine hydrate, which serves as a good estimate for the expected outcome.

| Product | Starting γ-Keto Ester | Reagent | Conditions | Yield | Reference |

| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Ethyl levulinate | Hydrazine hydrate | EtOH, Reflux | High | [1] |

Conclusion

This compound is a highly useful synthon for the preparation of a variety of nitrogen-containing heterocycles. Its ability to serve as a stable precursor to a 1,4-dicarbonyl compound makes it an ideal starting material for well-established synthetic methodologies such as the Paal-Knorr pyrrole synthesis and pyridazinone formation. Furthermore, its derivatives are instrumental in the construction of complex, fused heterocyclic systems of significant importance in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

Application Notes & Protocols: Methyl 4,4-dimethoxybutanoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 4,4-dimethoxybutanoate and its close analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, as a key starting material in the synthesis of versatile pharmaceutical intermediates. The focus is on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for a class of drugs known as Janus kinase (JAK) inhibitors.

Introduction

This compound is a valuable bifunctional molecule containing both an ester and a protected aldehyde (as a dimethyl acetal). This structural feature makes it a versatile building block in organic synthesis, allowing for sequential and controlled chemical transformations. In the pharmaceutical industry, this scaffold is instrumental in constructing complex heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the pyrrolo[2,3-d]pyrimidine core, which is central to the activity of several FDA-approved JAK inhibitors used in the treatment of autoimmune diseases and myeloproliferative neoplasms.

While the specific use of this compound is of primary interest, a significant body of literature details the application of its close analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, in a well-established synthetic route. The methodologies presented are chemically equivalent and directly adaptable for the methyl ester.

Core Application: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl 2-cyano-4,4-dimethoxybutanoate is a multi-step process that efficiently constructs the fused heterocyclic ring system.[1] This intermediate is a cornerstone in the synthesis of drugs like Tofacitinib and Ruxolitinib.[2]

The overall synthetic pathway can be summarized in the following workflow:

Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, based on information from patent literature.

Table 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-cyano-4,4-dimethoxybutanoate | [1] |

| Reagents | Formamidine acetate, Sodium ethoxide | [1] |

| Solvent | Ethanol | [1] |

| Reaction Condition | Reflux | [1] |

| Purity of Starting Material | >70 area-% (HPLC) | [3] |

| Notes | The product is often used directly in the next step without isolation. | [1] |

Table 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

| Parameter | Value | Reference |

| Starting Material | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | [1] |

| Reagent | Hydrochloric acid | [1] |

| Reaction Condition | 45°C | [1] |

| pH Adjustment | 3 to 5 (with NaOH) | [1] |

| Yield | 75% | [1] |

| Purity | 99.8 area-% (HPLC) | [1] |

Table 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

| Parameter | Value | Reference |

| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | [4] |

| Reagent | Phosphorus oxychloride (POCl₃) | [4] |

| Reaction Condition | 80 to 100°C for 2 to 4 hours | [4] |

| pH Adjustment | 9 to 10 (with NaOH) | [4] |

| Purity | >99.5 area-% (HPLC) | [5] |

| Notes | Non-phosphorus chlorinating reagents can also be used. | [6] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

-

To a stirred mixture of formamidine acetate (0.92 mol) and sodium ethoxide (20% by weight in ethanol, 600 g), add Ethyl 2-cyano-4,4-dimethoxybutanoate (0.63 mol, technical grade: 90% purity).

-

Heat the reaction mixture to reflux and maintain until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the mixture slightly and filter.

-

Concentrate the filtrate under vacuum.

-

Dilute the residue with water (74 g) and continue distillation.

-

Supplement the mixture with additional water (632 g).

-

The resulting aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is typically used directly in the next step without further purification.[1]

Protocol 2: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

-

To the aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol from the previous step, add hydrochloric acid (32% aqueous solution, 226 g) to acidify the mixture.

-

Heat the mixture to 45°C and maintain until cyclization is complete (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to a range of 3 to 5 by the addition of a concentrated sodium hydroxide solution.

-

Isolate the precipitated product by filtration.

-

Wash the solid with water.

-

Dry the product under vacuum at a temperature not exceeding 100°C to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1]

Protocol 3: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride.

-

Stir the mixture at 80 to 100°C for 2 to 4 hours.

-

Remove the excess phosphorus oxychloride by distillation.

-

Cool the residue to 0 to 10°C.

-

Carefully quench the reaction mixture with ice water.

-

Stir for 20 to 30 minutes.

-

Adjust the pH to 9 to 10 with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

Signaling Pathway and Mechanism of Action

The pharmaceutical importance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine stems from its use as a precursor to Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[7][8] Dysregulation of this pathway is implicated in several autoimmune and inflammatory diseases.[9]

JAK inhibitors, such as Tofacitinib and Ruxolitinib, competitively inhibit the ATP-binding site of JAK enzymes.[10][11] This blockage prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Consequently, the translocation of STAT dimers to the nucleus is inhibited, leading to a downregulation of the expression of inflammatory genes.[1][12]

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 3. hcp.jakafi.com [hcp.jakafi.com]

- 4. Page loading... [guidechem.com]

- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 6. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction Mechanism of Methyl 4,4-dimethoxybutanoate in Aldol-Type Condensations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxybutanoate, a versatile building block in organic synthesis, does not directly undergo a classical aldol condensation due to the low acidity of its α-hydrogens. However, it serves as a valuable precursor for aldol-type reactions through two primary mechanistic pathways. This document details these pathways: (A) initial acid-catalyzed hydrolysis to methyl 4-oxobutanoate, which then undergoes an aldol reaction, and (B) direct enolization of the ester using a strong, non-nucleophilic base for a directed aldol addition. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in utilizing this compound for the synthesis of γ-hydroxy-α,β-unsaturated esters and related structures, which are important intermediates in pharmaceutical and agrochemical development.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. While aldehydes and ketones are the typical substrates for this reaction, esters can also be employed, albeit with specific considerations. This compound presents an interesting case; its structure, featuring a protected aldehyde in the form of a dimethyl acetal, offers unique synthetic opportunities. The direct participation of its ester α-hydrogens in a base-catalyzed aldol condensation is not feasible under standard conditions. Instead, this compound is strategically employed as a precursor to a reactive carbonyl species.

This document outlines two effective strategies for using this compound in aldol-type transformations, providing detailed protocols and data for practical application in a research and development setting.

Pathway A: Acetal Hydrolysis Followed by Aldol Condensation

This pathway involves a two-step sequence where the acetal is first deprotected to reveal an aldehyde, which then participates in an aldol reaction.

Reaction Mechanism

The overall transformation for Pathway A can be summarized as follows:

-

Acetal Hydrolysis: In the presence of an acid catalyst and water, the dimethyl acetal of this compound is hydrolyzed to yield methyl 4-oxobutanoate.

-

Aldol Reaction of Methyl 4-oxobutanoate: The resulting aldehyde-ester can then undergo a base-catalyzed aldol reaction. In a self-condensation, the enolate of the ester end attacks the aldehyde of another molecule. More commonly, it is used in a crossed aldol reaction where it acts as the electrophile, reacting with the enolate of another carbonyl compound. Subsequent dehydration yields the α,β-unsaturated product.

Diagram of Pathway A Workflow

Caption: Workflow for Pathway A.

Experimental Protocol: Synthesis of Methyl 4-oxobutanoate

Materials:

-

This compound

-

Acetone

-

Water

-

Amberlyst-15 (or other acidic resin)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and workup

Procedure:

-

To a solution of this compound (1.0 eq) in acetone (0.5 M), add an equal volume of water.

-

Add Amberlyst-15 resin (10 mol%).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter off the resin and wash with acetone.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-oxobutanoate.

Experimental Protocol: Aldol Condensation of Methyl 4-oxobutanoate with Acetone

Materials:

-

Methyl 4-oxobutanoate

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve methyl 4-oxobutanoate (1.0 eq) in a mixture of acetone and ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of NaOH (1.2 eq) while stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Quantitative Data

| Reaction Step | Reactants | Product | Yield | Purity |

| Acetal Hydrolysis | This compound | Methyl 4-oxobutanoate | 85-95% | >95% by GC |

| Aldol Condensation | Methyl 4-oxobutanoate, Acetone | Methyl 6-hydroxy-4-oxo-5-hexenoate | 60-75% | >98% by HPLC |

Pathway B: Directed Aldol Addition via Lithium Enolate

This pathway involves the direct deprotonation of the ester at the α-position using a strong, non-nucleophilic base to form a lithium enolate, which then reacts with an aldehyde or ketone.

Reaction Mechanism

-

Enolate Formation: this compound is treated with a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The LDA selectively removes a proton from the α-carbon (C2) to form a lithium enolate.

-

Aldol Addition: The pre-formed enolate is then treated with an aldehyde or ketone, which acts as the electrophile. The enolate attacks the carbonyl carbon of the electrophile to form a β-hydroxy ester.

-

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the aldol addition product.

Diagram of Pathway B Mechanism

Caption: Mechanism for Pathway B.

Experimental Protocol: Directed Aldol Addition with Benzaldehyde

Materials:

-

This compound

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard glassware for anhydrous reactions

Procedure:

-